5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of both a pyrrolidine ring and an oxadiazole ring. This compound is of significant interest in various fields, including medicinal chemistry and materials science, due to its unique structural features that contribute to its biological activity and chemical properties. The molecular formula of this compound is CHNO, and it has been identified for potential applications in drug design and development.
5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can be classified as a member of the oxadiazole family, which includes various derivatives known for their diverse biological activities. Its specific classification as a heterocyclic compound highlights its structure that incorporates multiple types of atoms (carbon, nitrogen, and oxygen) within a cyclic framework. This compound can be sourced from specialized chemical suppliers or synthesized in laboratory settings.
The synthesis of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes:
In industrial settings, continuous flow processes may be adopted to ensure consistent quality and yield. Precise control over reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
The molecular structure of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole features a five-membered oxadiazole ring fused with a pyrrolidine moiety. The arrangement of atoms contributes to its unique chemical properties. The compound's structural representation can be described as follows:
5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions:
These reactions allow for the modification of the compound's structure to create derivatives with potentially enhanced properties.
The mechanism of action for 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets within biological systems. It is believed to inhibit certain enzymes or receptors that play crucial roles in inflammation and cell proliferation. The exact pathways may vary depending on the application but often involve modulation of signaling pathways related to cellular responses.
5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole has several applications in scientific research:
The versatility of this compound makes it a valuable candidate for further research aimed at discovering new therapeutic agents or advanced materials .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884 by Tiemann and Krüger, remained largely unexplored for nearly 80 years until its photochemical rearrangement properties sparked renewed interest [1]. Early biological investigations began in the 1940s, culminating in the 1960s with the introduction of Oxolamine (Figure 1), the first clinically approved 1,2,4-oxadiazole-based drug marketed as a cough suppressant [1]. This breakthrough validated the pharmacophoric utility of the 1,2,4-oxadiazole ring and paved the way for subsequent therapeutics. By the late 20th century, several drugs incorporating this scaffold reached the market, including:
The 21st century witnessed exponential growth in research, with scientific attention doubling in the past 15 years [1]. This resurgence is attributed to the scaffold’s versatility in targeting diverse pathologies, including cancer, infectious diseases, and neurological disorders. Notably, the discovery of phidianidines A and B—naturally occurring 1,2,4-oxadiazole alkaloids isolated from the sea slug Phidiana militaris in 2011—demonstrated the scaffold’s presence in nature and its cytotoxic activity against tumor cell lines [1] [4]. These milestones underscore the 1,2,4-oxadiazole ring as a privileged structure in drug discovery.
Table 1: Historical Milestones in 1,2,4-Oxadiazole Therapeutics
Year | Milestone | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial chemical characterization |
1940s | Commencement of biological activity studies | Early exploration of pharmacological potential |
1960s | Introduction of Oxolamine | First-in-class 1,2,4-oxadiazole drug (antitussive) |
1980-2000 | Development of Pleconaril, Fasiplon, Butalamine | Expansion into antiviral, anxiolytic, and cardiovascular applications |
2011 | Isolation of Phidianidines A and B | Discovery of natural 1,2,4-oxadiazoles with cytotoxic activity |
2014 | FDA approval of Ataluren | Treatment for genetic disorders (nonsense mutation suppression) |
The 1,2,4-oxadiazole ring serves as a critical bioisostere for ester and amide functionalities, addressing inherent limitations of these traditional groups. Esters and amides exhibit susceptibility to enzymatic hydrolysis, leading to poor metabolic stability and reduced bioavailability in vivo. The 1,2,4-oxadiazole scaffold mitigates these issues by providing:
Table 2: Bioisosteric Applications of 1,2,4-Oxadiazole in Drug Design
Traditional Group | 1,2,4-Oxadiazole Replacement | Advantages | Example Drug |
---|---|---|---|
Ester | 1,2,4-Oxadiazole | Resistance to esterases; Improved metabolic stability | Oxolamine |
Amide | 1,2,4-Oxadiazole | Reduced susceptibility to proteases; Enhanced membrane permeability | Ataluren |
Carboxylic Acid | 1,2,4-Oxadiazole | Lower acidity (pKa); Better tissue distribution | Azilsartan (Prodrug) |
This bioisosteric utility is exemplified in Ataluren, where the oxadiazole ring replaces a peptide bond, enabling readthrough of premature stop codons without degradation [1]. Similarly, in Pleconaril, the scaffold confers stability against viral enzyme-mediated hydrolysis [4]. The strategic integration of 1,2,4-oxadiazole thus resolves pharmacokinetic challenges while maintaining or enhancing pharmacodynamic activity.
The compound 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole exemplifies advanced structural optimization within the 1,2,4-oxadiazole class. Its design incorporates two pharmacophoric elements:
Table 3: Physicochemical Properties of 5-Methyl-3-(pyrrolidin-2-yl)-1,2,4-oxadiazole
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₁₁N₃O | Confirms elemental composition (MW: 153.19 g/mol) |
Hydrogen Bond Donors (HBD) | 1 (NH of pyrrolidine) | Facilitates binding to polar residues in target proteins |
Hydrogen Bond Acceptors (HBA) | 3 N atoms + 1 O atom | Enhances solubility and target recognition |
Rotatable Bonds | 1 | Predicts conformational flexibility and oral bioavailability (Veber’s rule) |
Topological Polar Surface Area (TPSA) | 47.2 Ų | Indicates moderate cell membrane permeability |
Structurally analogous compounds like 5-(3-fluorophenyl)-3-(pyrrolidin-3-yl)-1,2,4-oxadiazole (CAS: 1785560-73-7) demonstrate nanomolar activity against bacterial DNA gyrase and topoisomerase IV [2] [5]. The pyrrolidine moiety’s protonation state allows for ionic interactions with bacterial enzymes, while the oxadiazole core maintains planar rigidity for DNA binding. Similarly, PDE4 inhibitors featuring 3-(pyrrolidinyl)-1,2,4-oxadiazoles leverage the basic nitrogen for ionic binding within the enzyme’s catalytic pocket [5].
Synthetic routes to such hybrids emphasize mild conditions to preserve stereochemistry:
Table 4: Synthetic Strategies for Pyrrolidinyl-1,2,4-Oxadiazoles
Synthetic Step | Reagents/Conditions | Critical Parameters |
---|---|---|
Amidoxime Formation | NH₂OH, EtOH, 60°C, 6–12 h | pH control; Temperature optimization |
O-Acylation | R-COOH/DCC or R-COCl, TEA, RT | Solvent choice (THF, CH₂Cl₂); Coupling agent efficiency |
Cyclization | TBAF (1 eq), THF, RT, 1–12 h | Anhydrous conditions; Base stoichiometry |
Purification | Column chromatography (SiO₂) | Solvent polarity for isomer separation |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: